Ethyl 4-hydroxy-3-methylbut-2-enoate (CAS 65527-85-7) is a bifunctional C7 building block featuring an α,β-unsaturated ester and a primary allylic alcohol. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic synthesis, particularly for constructing fragments of complex natural products like the archazolids. Its utility stems from providing a pre-packaged, reactive scaffold that allows for sequential, selective modifications at both the ester and alcohol sites, streamlining the synthesis of intricate molecular architectures.
Substituting Ethyl 4-hydroxy-3-methylbut-2-enoate with simpler, more common precursors introduces significant process inefficiencies. For example, starting with a basic enoate like ethyl crotonate would necessitate additional, often low-yielding, steps for regioselective hydroxymethylation. Conversely, using the corresponding carboxylic acid (4-hydroxy-3-methylbut-2-enoic acid) complicates handling due to different solubility profiles in common non-polar organic solvents and requires an extra esterification step that may not be compatible with other sensitive functional groups in a synthetic sequence. [REFS-1, REFS-2] The target compound's ethyl ester form offers a balance of reactivity and handling properties, avoiding the need for protecting group manipulations or additional functionalization steps that increase cost and reduce overall yield.
This compound has been successfully implemented as a key building block in the synthesis of C1-C23 fragments of the Archazolids, a class of potent V-ATPase inhibitors. Its structure was incorporated into a complex phosphonate reagent which then participated in a Horner-Wadsworth-Emmons (HWE) reaction. The successful execution of this sequence within a multi-step synthesis highlights the compound's compatibility with organometallic reagents and strong bases, which is a critical consideration for precursor selection in complex synthetic campaigns.
| Evidence Dimension | Compatibility in Multi-step Synthesis |
| Target Compound Data | Successfully used as a precursor for a key phosphonate reagent in an advanced, multi-step synthesis of an Archazolid fragment. |
| Comparator Or Baseline | Alternative synthetic strategies, such as aldol condensations, which were attempted by other research groups for similar fragments after HWE reactions failed with different precursors. [<a href="https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00244a" target="_blank">1</a>] |
| Quantified Difference | Not a direct quantitative comparison, but demonstrates a viable and successful reaction pathway where alternatives with other precursors have been reported to fail. |
| Conditions | Horner-Wadsworth-Emmons olefination conditions within the total synthesis of a C1-C23 Archazolid fragment. |
This demonstrates the compound's robust processability and compatibility with demanding reaction conditions, reducing the risk of failure in complex, high-value synthetic routes.
As an ethyl ester, this compound exhibits significantly better solubility in common non-polar and moderately polar organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) compared to its corresponding carboxylic acid. Carboxylic acids often have limited solubility in these solvents and higher solubility in polar protic solvents like water or alcohols, which can complicate reaction conditions and product extraction. [REFS-1, REFS-2] The ester form avoids these issues, simplifying reaction setup, enabling a broader range of solvents, and facilitating standard aqueous workups and chromatographic purification.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Expected high solubility in common organic synthesis solvents (e.g., THF, DCM, EtOAc) typical for neutral, medium-polarity esters. |
| Comparator Or Baseline | The corresponding carboxylic acid, which generally exhibits poor solubility in non-polar solvents and can require salt formation or specialized solvent systems. |
| Quantified Difference | While direct data for this specific pair is not available, the difference in solubility between a carboxylic acid and its ethyl ester in a non-polar solvent can be orders of magnitude. |
| Conditions | Standard laboratory conditions for organic synthesis and purification. |
Improved solubility directly translates to easier and more efficient processing, reducing solvent volume, simplifying purification, and improving overall process economics for laboratory or scaled-up synthesis.
The α,β-unsaturated ester moiety is a classic substrate for HWE-type reactions, which are known for reliably producing (E)-alkenes with high stereoselectivity. [1] Procuring this compound provides direct access to this reactivity without needing to construct the enoate system first. Alternative olefination methods, like the standard Wittig reaction, often produce mixtures of E/Z isomers and generate triphenylphosphine oxide, a byproduct that is notoriously difficult to remove during purification. The HWE route, enabled by this precursor's structure, generates water-soluble phosphate byproducts, greatly simplifying product isolation and improving process efficiency. [2]
| Evidence Dimension | Stereoselectivity and Process Purity |
| Target Compound Data | The structure is ideal for HWE reactions, which typically yield predominantly (E)-alkenes. |
| Comparator Or Baseline | Standard Wittig reaction, which often gives poor E/Z selectivity and produces triphenylphosphine oxide byproduct, complicating purification. |
| Quantified Difference | HWE reactions can achieve >95:5 E:Z selectivity, whereas Wittig reactions with unstabilized ylides often yield predominantly Z-alkenes or mixtures. |
| Conditions | Standard Horner-Wadsworth-Emmons olefination reaction conditions. |
This ensures predictable stereochemical outcomes and simplifies purification, saving significant time and resources by avoiding difficult isomer separations and byproduct removal.
This compound is the right choice when a project requires the synthesis of complex polyketide or isoprenoid-derived fragments. Its demonstrated success in the synthesis of Archazolid building blocks confirms its utility in routes requiring robust and predictable reactivity under demanding conditions, such as those involving organometallic coupling partners.
The structural motif of a hydroxylated, branched-chain ester is common in fragrance chemistry. This compound can serve as a starting material for various derivatives, such as rose oxide analogs or other terpenoid-like scents, where the primary alcohol can be further functionalized or the ester can be modified. [1]
For synthetic campaigns where the primary goal is the high-yield, stereoselective formation of an (E)-double bond, this compound provides an ideal starting point. It bypasses the need for less selective methods and simplifies process workup, making it a cost-effective choice for producing clean, isomerically-defined intermediates. [2]